Cas no 1698-38-0 (2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide)

2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzylamino substituent and a trifluoromethyl group on the benzenesulfonamide scaffold. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery. The benzylamino moiety provides structural versatility for further functionalization, enabling applications in the development of bioactive molecules. This compound exhibits potential utility in the synthesis of enzyme inhibitors or receptor modulators due to its electron-withdrawing and steric properties. Its well-defined structure and purity make it suitable for research in pharmaceutical and agrochemical fields, particularly in studies requiring precise molecular interactions.
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide structure
1698-38-0 structure
Product Name:2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide
CAS No:1698-38-0
MF:C14H13F3N2O2S
MW:330.325432538986
CID:117969
PubChem ID:11244397
Update Time:2025-05-19

2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide
    • 2-BENZYLAMINO-5-TRIFLUOROMETHYL-BENZENESULFONAMIDE
    • Benzenesulfonamide,2-[(phenylmethyl)amino]-5-(trifluoromethyl)-
    • 2-benzylamino-5-trifluoromethylbenzenesulfonamide
    • DTXSID00459973
    • SCHEMBL6553455
    • AC-18628
    • 2-(Benzylamino)-5-(trifluoromethyl)benzene-1-sulfonamide
    • SB83539
    • AKOS015964046
    • 1698-38-0
    • Inchi: 1S/C14H13F3N2O2S/c15-14(16,17)11-6-7-12(13(8-11)22(18,20)21)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2,(H2,18,20,21)
    • InChI Key: FEJCSYUIRWSKNZ-UHFFFAOYSA-N
    • SMILES: S(C1C=C(C(F)(F)F)C=CC=1NCC1C=CC=CC=1)(N)(=O)=O

Computed Properties

  • Exact Mass: 330.06509
  • Monoisotopic Mass: 330.06498332g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • PSA: 72.19

2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019086909-1g
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide
1698-38-0 95%
1g
378.00 USD 2021-06-17
Crysdot LLC
CD12134512-1g
2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide
1698-38-0 95+%
1g
$429 2024-07-24

Additional information on 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide

Introduction to 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide (CAS No. 1698-38-0)

2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide, identified by the Chemical Abstracts Service Number (CAS No.) 1698-38-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a benzylamino group and a trifluoromethyl substituent on a benzenesulfonamide backbone, contribute to its unique chemical properties and biological interactions.

The benzylamino moiety is a key pharmacophore that often enhances the solubility and bioavailability of drug candidates. It is frequently incorporated into molecules to improve binding affinity to biological targets. In contrast, the trifluoromethyl group is a well-known pharmacological tool that can modulate the electronic properties of a molecule, leading to increased metabolic stability and improved binding interactions with enzymes and receptors. The combination of these structural elements in 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide suggests potential applications in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have indicated that sulfonamides with trifluoromethyl groups exhibit enhanced binding affinity to certain enzymes, making them promising candidates for drug discovery. For instance, computational studies have shown that 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide may interact with target proteins through hydrophobic and hydrogen bonding interactions, which are critical for drug efficacy.

In the realm of medicinal chemistry, sulfonamides have been extensively studied due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide may confer unique biological effects compared to other sulfonamide derivatives. For example, the trifluoromethyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. This property is particularly important for drugs that need to reach intracellular targets.

One area where this compound shows promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. The benzylamino group and trifluoromethyl moiety can be designed to interact with specific residues in the active site of kinases, thereby inhibiting their activity. Preliminary experimental data suggests that derivatives of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide may exhibit potent inhibitory effects on certain kinases, making them valuable tools for further research.

Another exciting application lies in the field of immunology. Sulfonamides have been shown to modulate immune responses by interacting with various immune cell receptors and signaling pathways. The unique structure of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide may allow it to interfere with inflammatory pathways or enhance immune tolerance, which could be beneficial in treating autoimmune diseases or reducing transplant rejection.

The synthesis of 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.

In conclusion, 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide (CAS No. 1698-38-0) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic methodologies, compounds like this are expected to play an increasingly important role in advancing medical science.

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